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Compound Name: 1,3-Dimethoxypropan-2-one

Cat. No.: B092439 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxypropan-
2-one

Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 1,3-
dimethoxypropan-2-one (also known as 1,3-dimethoxyacetone), a molecule of interest in

various chemical syntheses. Designed for researchers, scientists, and drug development

professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific

principles. We will explore the causality behind spectral features, provide field-proven

experimental protocols, and present the data in a clear, accessible format.

Molecular Structure and Overview
1,3-Dimethoxypropan-2-one (CAS No: 18664-32-9) is a symmetrical ketone with the

molecular formula C₅H₁₀O₃.[1] Its structure features a central carbonyl group flanked by two

methoxy-substituted methylene groups. This symmetry is a key determinant of its

spectroscopic signature, particularly in NMR. Understanding this structure is fundamental to

interpreting the data that follows.

Caption: Molecular Structure of 1,3-Dimethoxypropan-2-one.
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. Due to the symmetry of 1,3-dimethoxypropan-2-one, its NMR spectra are

relatively simple and highly informative.

¹H NMR Spectroscopy
The proton NMR spectrum is characterized by two distinct signals, reflecting the two unique

proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for 1,3-Dimethoxypropan-2-one

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a 3.39 Singlet 6H
-OCH₃
(Methoxy
protons)

b 4.15 Singlet 4H

-CH₂-

(Methylene

protons)

Data is based on prediction in D₂O. Actual values may vary based on solvent and experimental

conditions.[2]

Interpretation and Expertise:

The simplicity of the spectrum—two singlets—is a direct consequence of the molecule's C₂

symmetry axis passing through the carbonyl group.

Signal (a) at ~3.39 ppm: This signal, integrating to 6 protons, is assigned to the two

equivalent methoxy groups (-OCH₃). These protons are shielded relative to the methylene

protons and appear as a singlet because there are no adjacent protons with which to couple.

Signal (b) at ~4.15 ppm: This signal, integrating to 4 protons, corresponds to the two

equivalent methylene groups (-CH₂-). These protons are deshielded (shifted downfield) due

to the strong electron-withdrawing effect of the adjacent carbonyl group (C=O) and the ether

oxygen. They also appear as a singlet due to the absence of vicinal coupling partners.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework. As with the proton

spectrum, the molecule's symmetry results in a simplified spectrum with three distinct signals.

Table 2: Predicted ¹³C NMR Data for 1,3-Dimethoxypropan-2-one

Signal Chemical Shift (δ, ppm) Assignment

1 59.0 -OCH₃ (Methoxy carbons)

2 75.0 -CH₂- (Methylene carbons)

3 210.0 C=O (Ketone carbonyl carbon)

Data is based on prediction. Actual values may vary based on solvent and experimental

conditions.[3]

Interpretation and Expertise:

The chemical shifts are highly characteristic of the functional groups present.

Signal 1 at ~59.0 ppm: This upfield signal is assigned to the two equivalent methoxy

carbons. Its chemical shift is typical for an sp³ carbon singly bonded to an oxygen atom.[4]

Signal 2 at ~75.0 ppm: The methylene carbons are shifted further downfield due to the

additive electron-withdrawing effects of the adjacent carbonyl group and the ether oxygen.

Signal 3 at ~210.0 ppm: This highly deshielded signal is unequivocally assigned to the

carbonyl carbon. Ketone carbonyls typically resonate in the 205-220 ppm range, making this

a key diagnostic peak.[5]

Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

Caption: Standard workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1,3-dimethoxypropan-2-one is

dominated by absorptions from the carbonyl and C-O ether linkages.

Table 3: Characteristic IR Absorption Bands for 1,3-Dimethoxypropan-2-one

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~1725 - 1715 Strong, Sharp Ketone (C=O) Stretch

~2950 - 2850 Medium C-H (sp³) Stretch

| ~1120 - 1080 | Strong | Ether (C-O-C) | Asymmetric Stretch |

Interpretation and Expertise:

Carbonyl (C=O) Stretch (~1715 cm⁻¹): The most prominent feature in the IR spectrum is the

strong, sharp absorption band characteristic of a saturated aliphatic ketone. Its high intensity

is due to the large change in dipole moment during the stretching vibration. The position of

this band is a definitive indicator of the carbonyl group.

C-H Stretch (~2950-2850 cm⁻¹): These medium-intensity bands correspond to the stretching

vibrations of the sp³-hybridized C-H bonds in the methoxy and methylene groups.

Ether (C-O-C) Stretch (~1100 cm⁻¹): A strong absorption in this region is characteristic of the

C-O stretching vibration of the ether linkages. This band confirms the presence of the

methoxy groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,3-dimethoxypropan-2-one (Molecular Weight: 118.13 g/mol ), electron

ionization (EI) would lead to characteristic fragmentation pathways.

Table 4: Proposed Key Fragments in the Electron Ionization Mass Spectrum
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m/z (mass-to-charge) Proposed Fragment Ion Fragmentation Pathway

118 [C₅H₁₀O₃]⁺• Molecular Ion (M⁺•)

87 [M - OCH₃]⁺ Loss of a methoxy radical

73 [CH₂OCH₂C=O]⁺ α-cleavage

| 45 | [CH₃OCH₂]⁺ | α-cleavage, base peak |

Interpretation and Expertise:

The fragmentation of 1,3-dimethoxypropan-2-one under EI-MS is governed by the stability of

the resulting carbocations. The primary fragmentation mechanism is α-cleavage (cleavage of

the bond adjacent to an oxygen atom).

Molecular Ion (m/z 118): The presence of the molecular ion peak confirms the molecular

weight of the compound.

α-Cleavage: The C-C bonds adjacent to the carbonyl group are susceptible to cleavage.

Cleavage between the carbonyl carbon and a methylene carbon results in the formation of a

stable acylium ion at m/z 73.

Base Peak (m/z 45): The most favorable fragmentation is the α-cleavage adjacent to the

ether oxygen, leading to the formation of the highly stable, resonance-stabilized

methoxymethyl cation ([CH₃OCH₂]⁺) at m/z 45. This fragment is expected to be the base

peak (most abundant ion) in the spectrum, a characteristic feature for methyl ethers.[6]
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Caption: Proposed key fragmentation pathways for 1,3-dimethoxypropan-2-one in EI-MS.

Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing

volatile compounds like 1,3-dimethoxypropan-2-one.

Caption: General workflow for the GC-MS analysis of a volatile organic compound.

Conclusion
The spectroscopic analysis of 1,3-dimethoxypropan-2-one provides a clear and consistent

structural confirmation. The symmetry of the molecule simplifies the ¹H and ¹³C NMR spectra

into a few distinct, easily assignable peaks. The IR spectrum is definitively characterized by a

strong carbonyl absorption, and the mass spectrum is predicted to be dominated by α-

cleavage, yielding a characteristic base peak at m/z 45. Together, these techniques provide a

robust analytical fingerprint, essential for quality control, reaction monitoring, and structural

verification in any research or development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b092439#spectroscopic-data-for-1-3-
dimethoxypropan-2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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